molecular formula C10H8FNO2 B1351957 1-Ethyl-5-fluoro-1h-indole-2,3-dione CAS No. 776-47-6

1-Ethyl-5-fluoro-1h-indole-2,3-dione

Cat. No. B1351957
CAS RN: 776-47-6
M. Wt: 193.17 g/mol
InChI Key: FKXXSAUARGEYGP-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 776-47-6 and a molecular weight of 193.18 . Its linear formula is C10 H8 F N O2 .


Synthesis Analysis

The synthesis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione and its derivatives has been a subject of research. For instance, a one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-fluoro-1H-indole-2,3-dione can be represented by the linear formula C10 H8 F N O2 . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

1-Ethyl-5-fluoro-1H-indole-2,3-dione is a solid at room temperature . Its molecular weight is 193.18 . More detailed physical and chemical properties may be available in specific databases or scientific literature.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents. For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. They can potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. They can potentially be used in the treatment of various microbial infections .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties. They can potentially be used in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes. They can potentially be used in the management of blood sugar levels .

properties

IUPAC Name

1-ethyl-5-fluoroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXXSAUARGEYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406091
Record name 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-fluoro-1h-indole-2,3-dione

CAS RN

776-47-6
Record name 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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